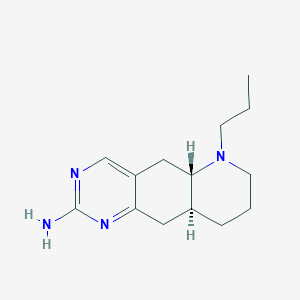

Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-

Vue d'ensemble

Description

Le quinelorane est un composé chimique connu pour son rôle d’agoniste des récepteurs de la dopamine, ciblant spécifiquement les récepteurs D2 et D3 . Il a été étudié de manière approfondie pour ses effets sur le système nerveux central et ses applications thérapeutiques potentielles dans diverses affections neurologiques et psychiatriques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du quinelorane implique plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend la cyclisation d’un dérivé de la pyridine avec une amine appropriée dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et est effectuée sous atmosphère inerte pour éviter l’oxydation .

Méthodes de production industrielle : La production industrielle du quinelorane suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour s’assurer que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le quinelorane subit diverses réactions chimiques, notamment :

Oxydation : Le quinelorane peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés de la quinone.

Réduction : Les réactions de réduction peuvent convertir le quinelorane en ses dérivés d’amine correspondants.

Substitution : Le quinelorane peut participer à des réactions de substitution, où les groupes fonctionnels de la molécule sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation produit généralement des dérivés de la quinone, tandis que la réduction produit des dérivés d’amine .

4. Applications de la recherche scientifique

Le quinelorane a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans des études impliquant des agonistes des récepteurs de la dopamine.

Biologie : Le quinelorane est utilisé dans la recherche sur les systèmes de neurotransmetteurs et leur rôle dans le comportement et les fonctions neurologiques.

Applications De Recherche Scientifique

Structural Characteristics

The compound features a fused pyridoquinazoline structure characterized by a bicyclic arrangement of a pyridine and a quinazoline moiety. The octahydro structure indicates saturation with multiple hydrogen atoms, enhancing its stability and potential biological activity. The presence of a propyl group at the 6-position contributes to its structural diversity and may influence its interaction with biological targets.

Anticancer Activity

Pyrido(2,3-g)quinazolin-2-amine has shown promise as a potential anticancer agent due to its ability to inhibit key proteins involved in drug resistance. Notably, it has been studied for its inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are implicated in multidrug resistance in cancer therapy .

Case Study: Inhibition of Kinases

Research indicates that derivatives of pyrido(2,3-g)quinazolin-2-amine can exhibit significant inhibitory effects on various kinases associated with cancer progression. For instance, studies have demonstrated that these compounds can effectively inhibit the activity of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often aberrantly expressed in tumors .

Multi-targeting Agents for Alzheimer's Disease

Recent investigations have explored the use of pyrido(2,3-g)quinazolin-2-amine derivatives as multi-targeting agents aimed at treating Alzheimer's disease. These compounds have demonstrated dual inhibition of acetylcholinesterase and butyrylcholinesterase while also exhibiting iron-chelating properties . Such multi-faceted mechanisms are crucial for developing effective treatments for complex neurodegenerative diseases.

The biological activities of pyrido(2,3-g)quinazolin-2-amine can be summarized as follows:

Synthesis and Reactivity

The synthesis of pyrido(2,3-g)quinazolin-2-amine typically involves various methodologies that may include reactions catalyzed by transition metals such as copper or palladium. These reactions often utilize bases like sodium acetate or solvents like dimethyl sulfoxide (DMSO). The compound's unique structural features allow it to interact favorably with target proteins through hydrogen bonding with amino acid residues.

Mécanisme D'action

Le quinelorane exerce ses effets en se liant aux récepteurs D2 et D3 de la dopamine et en les activant. Cette activation conduit à une série d’événements intracellulaires, notamment l’inhibition de l’activité de l’adénylate cyclase, ce qui réduit les niveaux d’AMP cyclique (AMPc). Cela affecte à son tour diverses voies de signalisation en aval impliquées dans la neurotransmission et l’activité neuronale .

Composés similaires :

Quinpirole : Un autre agoniste des récepteurs de la dopamine ayant des propriétés pharmacologiques similaires.

Ropinirole : Utilisé dans le traitement de la maladie de Parkinson et du syndrome des jambes sans repos.

Pramipexole : Un agoniste de la dopamine utilisé pour la maladie de Parkinson et d’autres troubles du mouvement.

Unicité du quinelorane : Le quinelorane est unique par sa grande sélectivité et sa puissance pour les récepteurs D2 et D3, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles. Sa structure chimique distincte permet également des interactions spécifiques avec ces récepteurs, le différenciant d’autres composés similaires .

Comparaison Avec Des Composés Similaires

Quinpirole: Another dopamine receptor agonist with similar pharmacological properties.

Ropinirole: Used in the treatment of Parkinson’s disease and restless legs syndrome.

Pramipexole: A dopamine agonist used for Parkinson’s disease and other movement disorders.

Uniqueness of Quinelorane: Quinelorane is unique in its high selectivity and potency for the D2 and D3 receptors, making it a valuable tool in research and potential therapeutic applications. Its distinct chemical structure also allows for specific interactions with these receptors, differentiating it from other similar compounds .

Activité Biologique

Pyrido(2,3-g)quinazolin-2-amine, specifically the compound with the octahydro and propyl substitutions, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, mechanisms of action, and various biological evaluations.

Structural Characteristics

The compound features a fused pyridoquinazoline structure , which is characterized by:

- Bicyclic arrangement : Comprising both pyridine and quinazoline moieties.

- Saturation : The octahydro structure indicates multiple hydrogen atoms contributing to stability.

- Substitution : A propyl group at the 6-position enhances structural diversity, potentially affecting its biological interactions.

Research indicates that pyrido(2,3-g)quinazolin-2-amine and its derivatives may function primarily as inhibitors of various kinases and transport proteins. Notably:

- Inhibition of Multidrug Resistance Proteins : It has shown significant inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), both implicated in multidrug resistance in cancer therapy.

- Interaction with Amino Acids : The compound can form hydrogen bonds with specific amino acid residues in target proteins, enhancing its binding affinity.

Anticancer Activity

A series of studies have evaluated the anticancer potential of pyrido(2,3-g)quinazolin-2-amine. Key findings include:

-

Cell Viability Assays : In vitro tests demonstrated varying degrees of cytotoxicity against several cancer cell lines. For example:

Compound Cell Line IC50 (µM) Pyrido(2,3-g)quinazolin-2-amine MDA-MB231 9.4 Pyrido(3,4-g)quinazoline HCT116 1.3 Pyrido(4,3-h)quinazoline U-2 OS 3.3

These results indicate that structural modifications at the 6-position significantly affect potency against specific cancer types .

Kinase Inhibition

The compound has been tested against several kinases with notable results:

- CLK1 and DYRK1A Inhibition : Compounds derived from pyrido(2,3-g)quinazolin-2-amine exhibited up to 98% inhibition against these kinases .

Toxicity Studies

While evaluating its therapeutic potential, toxicity profiles were also assessed. Some derivatives showed high toxicity levels across different cell lines, indicating a need for careful optimization to enhance selectivity for cancer cells while minimizing effects on normal cells .

Case Studies

- Zeinyeh et al. (2016) : Investigated pyrido[3,4-g]quinazolines as kinase inhibitors and reported significant inhibition rates against multiple kinases including CDK5 and GSK3α/β. Their findings highlighted the importance of structural modifications in enhancing selectivity and potency .

- Kraege et al. (2016) : Focused on quinazoline-chalcone derivatives where they identified a compound with a maximum inhibition of 76% compared to standard treatments, showcasing the potential of pyridoquinazolines in combination therapies .

Propriétés

Numéro CAS |

98524-57-3 |

|---|---|

Formule moléculaire |

C14H22N4 |

Poids moléculaire |

246.35 g/mol |

Nom IUPAC |

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine |

InChI |

InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1 |

Clé InChI |

TUFADSGTJUOBEH-ZWNOBZJWSA-N |

SMILES |

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |

SMILES isomérique |

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N |

SMILES canonique |

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

LY-175877; LY175877; LY 175877 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.